molecular formula C7H7N3O B12308409 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

Katalognummer: B12308409
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: VSAYWPOSICVZLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a high-value heterocyclic compound serving as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research . The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery, known for its broad-spectrum biological activities . This specific derivative is of particular interest for constructing novel molecules targeting various therapeutic areas. The core triazolopyridine structure is recognized as a key pharmacophore in several approved drugs and investigational compounds due to its ability to interact with diverse biological receptors . Researchers utilize this scaffold in the development of ligands for central nervous system (CNS) targets, with some derivatives acting as positive allosteric modulators of metabotropic glutamate receptors (mGluR2) . Other documented research applications for analogous compounds include exploring antifungal, antibacterial, and antidepressant activities, making this chemical class a fertile ground for lead compound identification and optimization . The structural and optical properties of related amines have been characterized using techniques such as FTIR, FT-Raman, XRD, and UV-Vis spectroscopy, providing a foundation for further research on this compound . This product is offered for research purposes as a building block in synthetic campaigns. It is supplied with comprehensive analytical data, including HPLC, LCMS, and/or NMR spectroscopy, to ensure identity and high purity for your experimental needs. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

InChI

InChI=1S/C7H7N3O/c1-5-8-9-7-3-2-6(11)4-10(5)7/h2-4,11H,1H3

InChI-Schlüssel

VSAYWPOSICVZLG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1C=C(C=C2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Base-Mediated Cyclization

The most widely reported method involves the cyclization of 2-hydrazinylpyridine derivatives under basic conditions. For example, 2-hydrazinyl-5-hydroxypyridine reacts with chloroethynylphosphonates in the presence of potassium carbonate (K$$2$$CO$$3$$) to form the triazole ring.

Reaction Conditions :

  • Solvent : Ethanol or THF
  • Temperature : 60–80°C
  • Time : 4–48 hours
  • Yield : 70–95%

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the chloroethynylphosphonate, forming a ketenimine intermediate that undergoes 5-exo-dig cyclization.

Acid-Catalyzed Cyclization

Phosphorus-based dehydrating agents like PCl$$3$$ or POCl$$3$$ facilitate cyclization under acidic conditions. This method is advantageous for substrates sensitive to base-induced side reactions.

Example Protocol :

  • Starting Material : 2-Hydrazinyl-6-methoxypyridine
  • Reagent : POCl$$_3$$ (2.5 equiv)
  • Conditions : Reflux in dichloromethane (DCM) for 12 hours
  • Post-Reaction : Hydrolysis of methoxy to hydroxyl group using HBr/AcOH
    Yield : 65–78%

Multi-Component One-Pot Synthesis

A scalable approach combines 5-amino-1,2,4-triazole, ethyl acetoacetate, and substituted aldehydes in a one-pot reaction. While originally developed for triazolopyrimidines, this method adapts to pyridine systems with modifications.

Adapted Protocol :

Component Role Quantity
5-Amino-1,2,4-triazole Triazole precursor 3 mmol
5-Hydroxypyridine-2-carbaldehyde Aldehyde component 3 mmol
Ethyl acetoacetate Ketone donor 3 mmol
APTS catalyst Acidic catalyst 0.3 mmol

Conditions : Ethanol, reflux, 24 hours.
Yield : 55–62%.

Functionalization of Preformed Triazolopyridines

Hydroxylation via Demethylation

A two-step strategy involves synthesizing 3-methyl-triazolo[4,3-a]pyridin-6-methoxy followed by demethylation:

  • Methylation : Use methyl iodide (CH$$_3$$I) and NaH in DMF.
  • Demethylation : Treat with HBr (48%) in acetic acid at 100°C for 6 hours.
    Overall Yield : 58%.

Direct Introduction of Hydroxyl Group

Electrophilic hydroxylation using Oxone® (2KHSO$$5$$·KHSO$$4$$·K$$2$$SO$$4$$) in aqueous acetone achieves direct C6 hydroxylation.
Yield : 40–50% (requires optimization for triazolopyridines).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Base-Mediated Cyclization High yield, mild conditions Requires anhydrous solvents 70–95%
Acid-Catalyzed Cyclization Tolerates sensitive substrates Harsh conditions, lower yields 65–78%
One-Pot Synthesis Scalable, fewer steps Moderate yields 55–62%
Demethylation Precise functionalization Multi-step, purification challenges 58%

Mechanistic Considerations and Challenges

  • Regioselectivity :

    • The 5-exo-dig cyclization favorstriazolo[4,3-a]pyridines over other isomers.
    • Steric hindrance at C6 improves hydroxyl group retention during synthesis.
  • Side Reactions :

    • Unprotected hydroxyl groups may lead to oxidation or undesired cyclization.
    • Dimroth rearrangements occur with electron-deficient pyridines, necessitating protective groups.

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and reagents.

Biology

This compound has been extensively studied for its biological activities:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor, interacting with various biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

  • Antimicrobial Activity : Recent studies indicate that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For example:
    • In vitro tests against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines showed IC₅₀ values ranging from 0.15 μM to 2.85 μM, indicating strong cytotoxic activity .

Immunomodulatory Effects

Recent research highlights the compound's ability to inhibit the PD-1/PD-L1 interaction, a critical pathway for immune evasion in tumors. One derivative exhibited an IC₅₀ of 92.3 nM and significantly enhanced interferon-gamma production in T cell co-culture systems .

Antimalarial Activity

A series of derivatives based on the triazolo[4,3-a]pyridine scaffold were evaluated for their antimalarial activity against Plasmodium falciparum. Some derivatives demonstrated promising in vitro activity with IC₅₀ values as low as 2.24 μM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications:

  • Substitution Patterns : Different substituents at specific positions can modulate potency and selectivity against targeted enzymes or receptors.
  • Ring Fusion Techniques : These strategies enhance activity against specific biological targets .

Wirkmechanismus

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Ring Fusion Variants

Compounds with altered ring fusion positions or heterocyclic cores exhibit distinct physicochemical and biological properties:

Compound Core Structure Key Differences Biological Relevance
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol [1,2,4]triazolo[4,3-a]pyridine Pyridine fused at positions 4,3-a Potential hydrogen-bond donor (OH at C6)
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol [1,2,4]triazolo[4,3-b]pyridazine Pyridazine fused at 4,3-b; OH at C8 Unknown; structural isomer
N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine [1,2,4]triazolo[4,3-b]pyridazine Pyridazine core; indole-ethylamine substituent BRD4 bromodomain inhibition

Key Insight : The [4,3-a]pyridine fusion (vs. [4,3-b]pyridazine) enhances π-π stacking in aromatic systems, while substituent positioning (C6 vs. C8) alters electronic properties and target interactions .

Substituent Variations at Position 6

Functional group modifications at position 6 significantly impact solubility, reactivity, and bioactivity:

Compound Substituent at C6 Molecular Weight Notable Properties
This compound -OH 164.16 (calc.) High polarity; H-bond donor
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine -NH2 148.17 Basic amine; forms salts
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid -COOH 177.16 Acidic; forms esters/amides
N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide -SO2NH(4-F-C6H4) 306.31 Antimalarial activity (IC50 < 1 μM)

Key Insight : Hydroxyl and amine derivatives exhibit higher solubility in polar solvents, while sulfonamide and carboxylic acid variants are tailored for target-specific interactions (e.g., antimalarial sulfonamides ).

Pharmacological Activity Comparisons

Compound Target/Activity Mechanism/Findings
N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Plasmodium falciparum (Antimalarial) Disrupts folate metabolism; IC50 = 0.8 μM
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles 14-α-demethylase lanosterol (Antifungal) Molecular docking suggests inhibition (ΔG = -9.2 kcal/mol)
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol Underexplored Structural analog; potential for antifungal studies

Key Insight : Sulfonamide derivatives demonstrate validated antimalarial efficacy, while hydroxyl and thiadiazole hybrids require further in vitro validation .

Biologische Aktivität

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol (CAS No. 1891274-21-7) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₇H₇N₃O
  • Molecular Weight : 149.15 g/mol
  • CAS Number : 1891274-21-7

Antimalarial Activity

Recent studies have highlighted the potential of derivatives of the triazolo[4,3-a]pyridine scaffold in combating malaria. A series of compounds including sulfonamides derived from triazolo[4,3-a]pyridines were evaluated for their antimalarial efficacy against Plasmodium falciparum. Notably, certain derivatives exhibited promising in vitro activity with IC₅₀ values as low as 2.24 μM, indicating significant potential for further development in malaria treatment .

Antitumor Activity

The compound has also been investigated for its anticancer properties. In a study assessing various triazolo[4,3-a]pyridine derivatives against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical), some derivatives demonstrated potent anti-tumor activity with IC₅₀ values ranging from 0.15 μM to 2.85 μM . These findings suggest that modifications to the triazolo[4,3-a]pyridine structure can enhance its cytotoxic effects.

Immunomodulatory Effects

Another area of interest is the immunomodulatory effects of this compound. A derivative was shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. The most potent inhibitor from this series displayed an IC₅₀ of 92.3 nM and significantly increased interferon-gamma production in co-culture systems involving T cells . This suggests potential applications in cancer immunotherapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

  • Substitution Patterns : The introduction of different substituents at specific positions on the triazole ring can modulate both potency and selectivity against targeted enzymes or receptors.
  • Ring Fusion Strategies : Employing ring fusion techniques has been shown to enhance activity against specific biological targets .

Case Studies

Study FocusFindingsReference
Antimalarial ActivityCompounds showed IC₅₀ values as low as 2.24 μM against Plasmodium falciparum
Antitumor ActivityDerivatives exhibited IC₅₀ values ranging from 0.15 μM to 2.85 μM against cancer cell lines
Immunomodulatory EffectsInhibition of PD-1/PD-L1 interaction with an IC₅₀ of 92.3 nM

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.